

Thermodynamic Properties of 3-Phenyl-1-butanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Phenyl-1-butanol**

Cat. No.: **B1593598**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of **3-phenyl-1-butanol**. Due to the limited availability of experimentally determined thermodynamic data for this specific compound in publicly accessible literature, this guide also includes detailed descriptions of established experimental protocols for determining the thermodynamic properties of alcohols. This information is intended to support researchers in academia and the pharmaceutical industry in their scientific endeavors.

Physicochemical and Thermodynamic Properties

While extensive experimental data on the core thermodynamic properties of **3-phenyl-1-butanol**, such as heat capacity and enthalpy of formation, are not readily available in the public domain, a summary of its key physicochemical properties has been compiled from various sources. The National Institute of Standards and Technology (NIST) WebBook indicates the availability of thermophysical and thermochemical data through their subscription service^{[1][2]}.

Table 1: Physical and Chemical Properties of **3-Phenyl-1-butanol**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₄ O	[3][4][5]
Molecular Weight	150.22 g/mol	[3][4][5][6]
CAS Number	2722-36-3	[1][2][3][4][5]
Appearance	Clear, colorless liquid	[3][4]
Boiling Point	138-140 °C at 33 mmHg	[3][6][7]
Density	0.972 g/mL at 25 °C	[6][7][8]
Refractive Index	n _{20/D} 1.52	[3][6][7]
Vapor Pressure	0.0215 mmHg at 25°C	[9]
pKa (Predicted)	15.04 ± 0.10	[4]

Table 2: Key Thermodynamic Parameters (General)

While specific values for **3-phenyl-1-butanol** are not available, the following are key thermodynamic parameters of interest for this class of compounds.

Thermodynamic Property	Symbol	Description
Ideal Gas Heat Capacity	$C_{p,gas}$	The amount of heat that must be added to one mole of the substance in the gas phase to raise its temperature by one degree Kelvin at constant pressure.
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	The change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states.
Enthalpy of Formation at Standard Conditions	$\Delta_f H^\circ_{gas}$	The change in enthalpy when one mole of a compound in the gaseous state is formed from its constituent elements in their standard states.
Enthalpy of Fusion at Standard Conditions	$\Delta_{fus} H^\circ$	The change in enthalpy resulting from heating one mole of a substance to change its state from a solid to a liquid at constant temperature and pressure.
Enthalpy of Vaporization at Standard Conditions	$\Delta_{vap} H^\circ$	The amount of energy that must be added to a liquid substance to transform a quantity of that substance into a gas.

Experimental Protocols for Determining Thermodynamic Properties

The following sections detail established experimental methodologies for determining the key thermodynamic properties of alcohols. These protocols can be adapted for the study of **3-phenyl-1-butanol**.

Determination of Enthalpy of Combustion by Calorimetry

The enthalpy of combustion can be determined experimentally using a calorimeter. A common method for alcohols is bomb calorimetry or a simpler setup involving a spirit burner and a copper can calorimeter[10][11][12][13].

Protocol: Simple Calorimetry using a Spirit Burner

- Apparatus Setup: A known volume of water is added to a copper calorimeter, and the initial temperature is recorded. A spirit burner containing the alcohol of interest is weighed.
- Heating: The spirit burner is placed under the calorimeter, and the wick is lit. The water is stirred continuously, and the temperature is monitored.
- Data Collection: Once the temperature of the water has increased by a predetermined amount (e.g., 20-40 °C), the flame is extinguished, and the final temperature of the water is recorded. The spirit burner is then reweighed to determine the mass of alcohol combusted[11][14].
- Calculation: The heat absorbed by the water is calculated using the formula: $q = m \times c \times \Delta T$ where:
 - q is the heat absorbed by the water.
 - m is the mass of the water.
 - c is the specific heat capacity of water (4.184 J/g°C).
 - ΔT is the change in temperature of the water.
- Enthalpy of Combustion: The enthalpy of combustion per mole of alcohol is then calculated by dividing the heat absorbed by the number of moles of alcohol burned. It is important to

note that this method is subject to significant heat loss to the surroundings, and for more accurate results, a bomb calorimeter is recommended.

Determination of Vapor Pressure

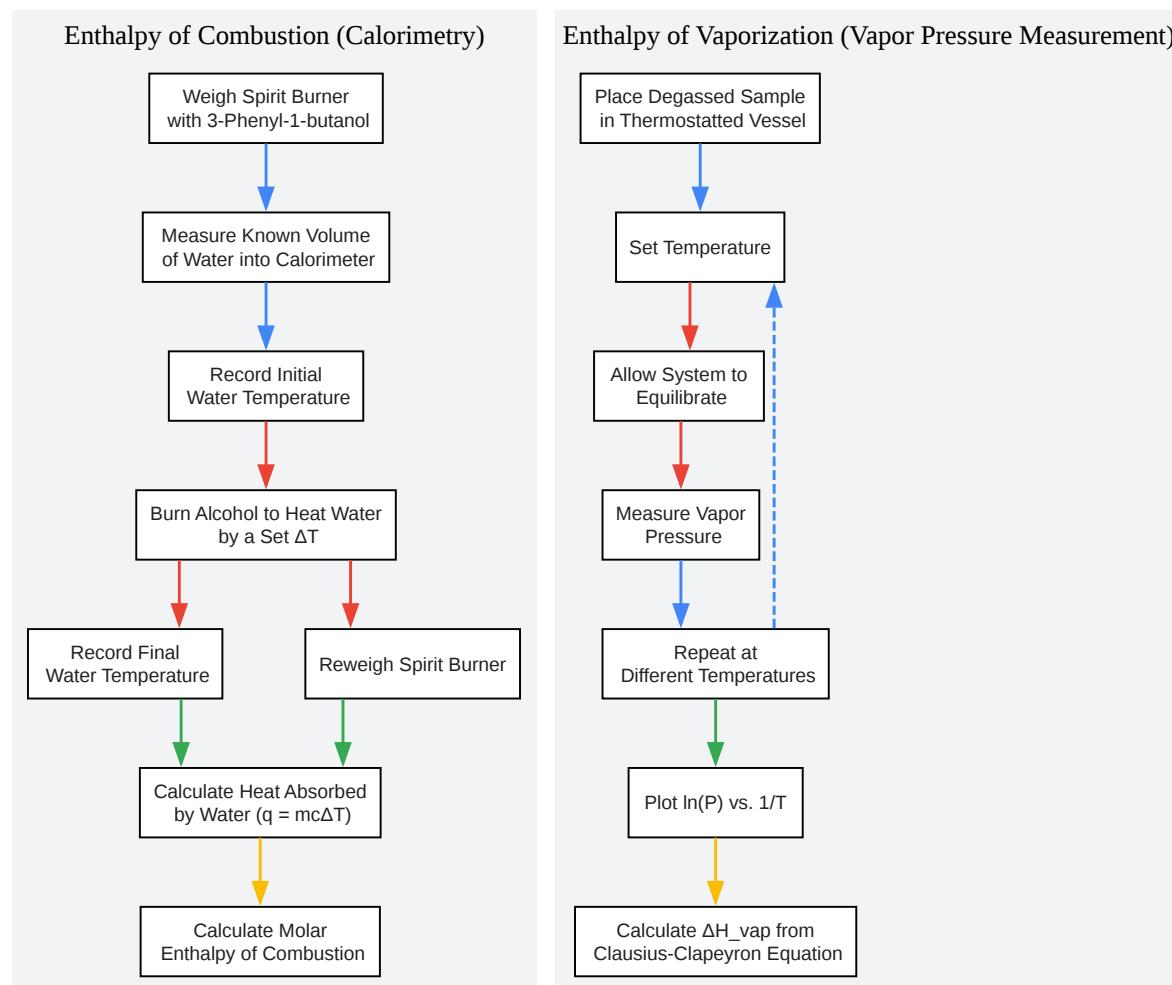
The vapor pressure of a liquid can be measured by placing the substance in a closed container and measuring the pressure of the vapor in equilibrium with the liquid[15][16].

Protocol: Static Method for Vapor Pressure Measurement

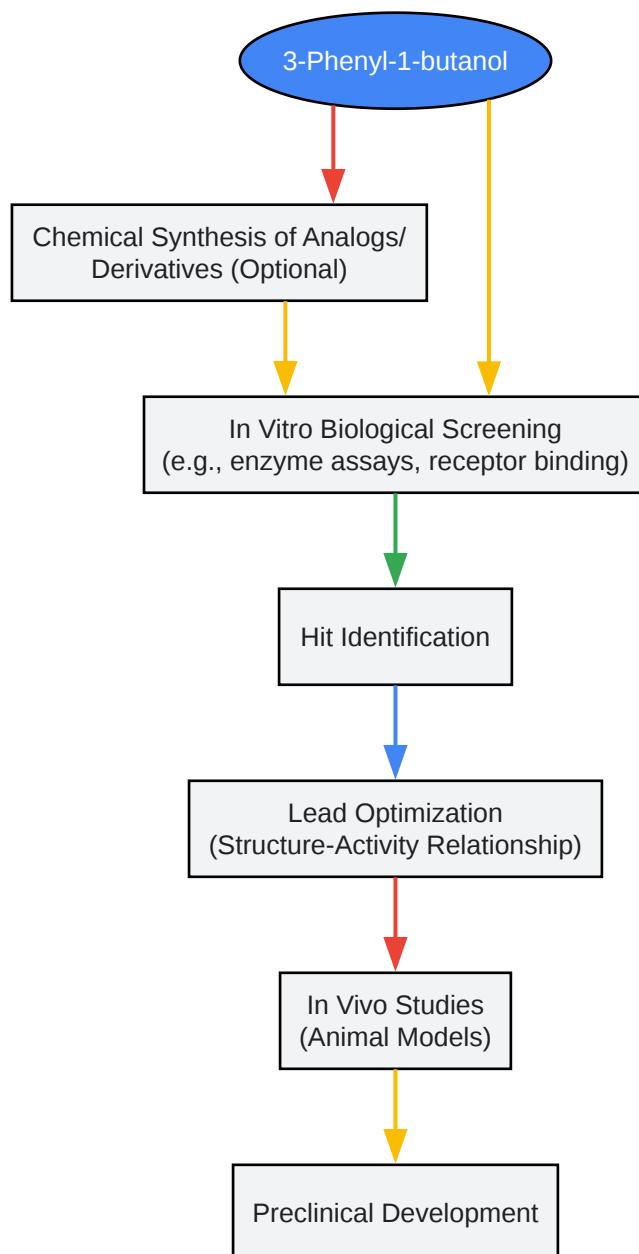
- Sample Preparation: A small amount of purified **3-phenyl-1-butanol** is placed in a thermostatted vessel connected to a pressure measuring device (manometer) and a vacuum pump.
- Degassing: The sample is thoroughly degassed to remove any dissolved air by repeated freeze-pump-thaw cycles.
- Equilibration: The vessel is brought to the desired temperature, and the system is allowed to reach equilibrium, where the pressure of the vapor above the liquid is constant.
- Measurement: The vapor pressure at the given temperature is read from the manometer.
- Data Analysis: The measurements are repeated at various temperatures to obtain the vapor pressure curve. The Clausius-Clapeyron equation can then be used to determine the enthalpy of vaporization from the temperature dependence of the vapor pressure[17].

Relevance in Drug Development

Currently, there is limited publicly available information directly linking **3-phenyl-1-butanol** to specific drug development programs or signaling pathways. Its primary documented use is as a reactant in chemical synthesis[3][9]. For instance, it can be oxidized to the corresponding aldehyde using a nanoparticle-ferrite-palladium catalyst[3][9].


However, the broader class of phenyl-substituted alcohols and related structures are of interest in medicinal chemistry. The synthesis and biological evaluation of various phenyl-containing compounds have been explored for a range of therapeutic targets. For example, derivatives of 3-amino-3-phenylpropionamide have been investigated as mu opioid receptor ligands, and 3-

phenyl substituted pyridine derivatives have been designed as potential dual inhibitors of xanthine oxidase (XOR) and uric acid transporter 1 (URAT1)[18][19].


Future research could explore the biological activities of **3-phenyl-1-butanol** and its derivatives, considering the potential for this scaffold to interact with biological targets. A general workflow for such an investigation is outlined below.

Visualizations

The following diagrams illustrate the general workflows for determining thermodynamic properties and for a preliminary biological evaluation of a compound like **3-phenyl-1-butanol**.

[Click to download full resolution via product page](#)

General Experimental Workflow for Determining Thermodynamic Properties.

[Click to download full resolution via product page](#)

Hypothetical Workflow for Biological Evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Phenyl-1-butanol [webbook.nist.gov]
- 2. 3-Phenyl-1-butanol [webbook.nist.gov]
- 3. 3-PHENYL-1-BUTANOL | 2722-36-3 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. scbt.com [scbt.com]
- 6. 3-Phenyl-1-butanol 99% | 2722-36-3 [sigmaaldrich.com]
- 7. 3-苯基-1-丁醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-phenyl-1-butanol [stenutz.eu]
- 9. 3-Phenyl-1-butanol | lookchem [lookchem.com]
- 10. savemyexams.com [savemyexams.com]
- 11. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 12. practical-science.com [practical-science.com]
- 13. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 14. Comparing heat energy from burning alcohols | Class experiment | RSC Education [edu.rsc.org]
- 15. Vapor Pressure [chem.purdue.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. shopbvv.com [shopbvv.com]
- 18. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thermodynamic Properties of 3-Phenyl-1-butanol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593598#thermodynamic-properties-of-3-phenyl-1-butanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com